molecular formula C8H5NO B1199473 1-Oxoisoindole CAS No. 45738-06-5

1-Oxoisoindole

Cat. No.: B1199473
CAS No.: 45738-06-5
M. Wt: 131.13 g/mol
InChI Key: XTBAPWCYTNCZTO-UHFFFAOYSA-N
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Description

1-Oxoisoindole is a heterocyclic compound belonging to the family of isoquinoline compounds. The compound consists of a benzene ring fused with a pyrrole ring, forming a structure that is an isomer of indole .

Scientific Research Applications

1-Oxoisoindole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential in biological studies, including as intermediates in the synthesis of bioactive molecules.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxoisoindole can be synthesized through several methods. One common approach involves the dehydration of isoindoline-N-oxides . Another method includes the preparation of the parent isoindole by flash vacuum pyrolysis of an N-substituted isoindoline . Additionally, N-substituted isoindoles can be synthesized starting from xylylene dibromide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 1-Oxoisoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindole-1,3-diones.

    Reduction: Reduction reactions can convert this compound to its reduced form, isoindoline.

    Substitution: Substitution reactions, such as those involving halogens or other substituents, can modify the structure of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of catalysts.

Major Products Formed:

    Oxidation: Isoindole-1,3-diones.

    Reduction: Isoindoline.

    Substitution: Various substituted isoindoles depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-Oxoisoindole involves its interaction with various molecular targets and pathways. The compound can form cations, which are reactive intermediates in many chemical reactions . These cations can interact with nucleophiles, leading to the formation of new chemical bonds and the modification of existing structures.

Comparison with Similar Compounds

    Isoindole: An isomer of 1-Oxoisoindole with a similar structure but different chemical properties.

    Isoindoline: The reduced form of isoindole, which has different reactivity and applications.

    Phthalimide: An isoindole-1,3-dione with two carbonyl groups attached to the heterocyclic ring.

Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form reactive intermediates

Properties

IUPAC Name

isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBAPWCYTNCZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80196612
Record name 1-Oxoisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45738-06-5
Record name 1-Oxoisoindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045738065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxoisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80196612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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